[3-(difluoromethyl)phenyl]methanesulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
1552206-72-0 |
|---|---|
Molecular Formula |
C8H7ClF2O2S |
Molecular Weight |
240.66 g/mol |
IUPAC Name |
[3-(difluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 |
InChI Key |
HFIWLAASSZMDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Difluoromethyl Phenyl Methanesulfonyl Chloride
Preparation of Arylmethanesulfonyl Chloride Scaffolds
The arylmethanesulfonyl chloride moiety serves as the foundational backbone of the target molecule. Its synthesis can be approached through several distinct pathways, starting from various precursors. These methods are designed to efficiently construct the phenyl-CH2-SO2Cl linkage.
Conversion of Arylmethanesulfonic Acid Salts to Sulfonyl Chlorides
A common and direct method for preparing sulfonyl chlorides is the conversion of their corresponding sulfonic acid salts. Arylmethanesulfonic acids or their salts can be effectively converted into the more reactive arylmethanesulfonyl chlorides using various halogenating agents.
Traditionally, harsh reagents such as phosphorus pentachloride or thionyl chloride have been used for this transformation, often requiring elevated temperatures. google.com However, milder conditions are often preferred to avoid degradation of sensitive substrates. The use of oxalyl chloride, often in the presence of a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF), provides a high-yielding conversion at or below room temperature. google.commasterorganicchemistry.com The DMF catalyst facilitates the formation of a Vilsmeier-Haack type reagent in situ, which is the active chlorinating species. The reaction mechanism involves the initial conversion of the sulfonic acid to a mixed anhydride (B1165640), which then undergoes nucleophilic attack by chloride to yield the final sulfonyl chloride product, along with gaseous byproducts like carbon dioxide and carbon monoxide, driving the reaction to completion. masterorganicchemistry.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (B109758) (DCM), catalytic DMF, 0°C to RT | Mild conditions, gaseous byproducts. commonorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux | Commonly used, generates HCl and SO₂ byproducts. google.commasterorganicchemistry.com |
| Phosphorus Pentachloride (PCl₅) | Neat or in solvent, often with heating | Strong reagent, suitable for less sensitive substrates. orgsyn.org |
Oxidation-Chlorination Approaches from Aryl Thiophenols or Disulfides
An alternative strategy involves the direct oxidative chlorination of sulfur compounds at a lower oxidation state, such as arylmethanethiols (benzyl thiols) or their corresponding disulfides. This approach combines oxidation of the sulfur atom and chlorination into a single conceptual process, often achievable in one pot.
A variety of reagent systems have been developed for this purpose. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive and efficient system for the rapid conversion of thiols to sulfonyl chlorides. organic-chemistry.org Other effective oxidants paired with a chloride source include:
2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): A mild and efficient reagent for the oxidative conversion of thiols, disulfides, and even benzylic sulfides into the corresponding arenesulfonyl chlorides.
N-Chlorosuccinimide (NCS): In the presence of dilute hydrochloric acid, NCS provides a smooth oxidation of various thiol derivatives. organic-chemistry.org
Nitric Acid/Hydrochloric Acid/Oxygen: A continuous flow, metal-free protocol has been developed utilizing this combination for a more sustainable approach to sulfonyl chloride synthesis. nih.gov
These methods are attractive due to their operational simplicity and the ready availability of the starting materials.
| Reagent System | Substrate | Key Advantages |
|---|---|---|
| H₂O₂ / SOCl₂ | Thiols | Very rapid reaction times, high yields. organic-chemistry.org |
| DCDMH | Thiols, Disulfides, Benzylic Sulfides | Mild conditions, broad substrate scope. |
| NCS / HCl | Thiols | Good yields, readily available reagents. organic-chemistry.org |
| HNO₃ / HCl / O₂ (Flow) | Thiols, Disulfides | Metal-free, environmentally conscious process. nih.gov |
Chlorosulfonylation of Aromatic Precursors
Direct chlorosulfonylation is a primary industrial method for producing sulfonyl chlorides, most notably in the synthesis of toluenesulfonyl chlorides from toluene (B28343) using chlorosulfonic acid (ClSO₃H). stackexchange.comgoogle.com This reaction is an electrophilic aromatic substitution where the chlorosulfonyl group (-SO₂Cl) is attached directly to the aromatic ring.
However, this method is not applicable for the synthesis of arylmethanesulfonyl chloride scaffolds. The reaction targets the activated C-H bonds of the aromatic ring rather than the sp³-hybridized C-H bonds of the alkyl (methyl) side chain. libretexts.org Therefore, reacting a precursor like 3-methyltoluene with chlorosulfonic acid would yield various isomers of methylbenzenesulfonyl chloride, not [3-methylphenyl]methanesulfonyl chloride. The fundamental connectivity of the target scaffold (Ar-CH₂-S) cannot be generated through this pathway.
Diazotization-Chlorosulfonylation Strategies
The Sandmeyer reaction and its variants provide a powerful method for introducing a sulfonyl chloride group onto an aromatic ring with perfect regiocontrol, dictated by the position of an amino group on a precursor aniline (B41778). The process involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
To apply this method for an arylmethanesulfonyl chloride scaffold, one would need a precursor such as 3-(aminomethyl)aniline. The amino group on the ring would be diazotized and subsequently replaced by the -SO₂Cl group. While mechanistically feasible, the synthesis of the required aniline precursor adds complexity. This classical approach, known as the Meerwein reaction, has been modernized through the development of continuous flow processes and the use of stable, solid sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which enhances the safety and operational simplicity of the procedure.
Introduction of the Difluoromethyl Group onto the Phenyl Ring
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and lipophilicity. e-century.us Its introduction onto an aromatic ring is a key step in the synthesis of the target compound. This is typically achieved through late-stage functionalization, where the CF₂H group is installed on a pre-formed aromatic scaffold.
Late-Stage Difluoromethylation Strategies for Aromatic Systems
Recent advances in organic synthesis have produced a wealth of methods for the late-stage introduction of the difluoromethyl group. These strategies can be broadly categorized into three main types:
Transition-Metal-Catalyzed Cross-Coupling: Palladium and copper catalysts are widely used to couple aryl halides or arylboronic acids with a difluoromethyl source. rsc.org For example, a pre-existing molecule like 3-bromophenylmethanesulfonyl chloride could be subjected to a palladium-catalyzed reaction with a reagent that delivers the CF₂H moiety. rsc.org
Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. Minisci-type reactions are particularly effective for electron-deficient (hetero)aromatic systems. rsc.org Photoredox catalysis, using visible light to generate the radical under mild conditions, has emerged as a powerful and popular strategy. nih.gov
Direct C-H Difluoromethylation: The most atom-economical approach involves the direct replacement of an aromatic C-H bond with a C-CF₂H bond. While challenging due to selectivity issues, significant progress has been made using directed C-H functionalization or by exploiting the inherent reactivity of certain aromatic systems. rsc.orgresearchgate.net
A variety of reagents have been developed to serve as the source of the difluoromethyl group in these reactions, each with its own specific applications and activation methods.
| Strategy | Typical Precursor | Common Reagents/Catalysts | Reference |
|---|---|---|---|
| Cross-Coupling | Aryl Halides, Arylboronic Acids | Pd or Cu catalysts, various CF₂H sources | rsc.org |
| Radical Addition (Minisci-type) | (Hetero)arenes | Radical initiators (e.g., peroxides) | rsc.org |
| Photoredox Catalysis | (Hetero)arenes, Aryl Halides | Photocatalyst (e.g., Ru, Ir complexes), visible light | nih.gov |
Nucleophilic and Electrophilic Difluoromethylation Reactions on Aromatic Substrates
Beyond metal-catalyzed cross-coupling, direct functionalization using nucleophilic or electrophilic difluoromethylating agents offers alternative pathways.
Electrophilic difluoromethylation , conversely, is suited for electron-rich aromatic and heteroaromatic systems. mdpi.comnih.gov These reactions employ reagents that deliver an electrophilic difluoromethyl species ("⁺CF₂H"). nih.gov Reagents based on hypervalent iodine or sulfonium (B1226848) salts have been designed for this purpose. nih.gov This approach allows for the direct C–H functionalization of substrates like indoles and anilines under mild, transition-metal-free conditions. nih.gov To synthesize the target compound via this route, one might start with an electron-rich precursor that is later converted to the final structure.
Radical Difluoromethylation Techniques
Radical-based methods have emerged as powerful tools for C–H functionalization, including difluoromethylation. mdpi.comrsc.org These processes involve the generation of a difluoromethyl radical (•CF₂H), which is then intercepted by an aromatic substrate. nih.govresearchgate.net Photoredox catalysis is a common strategy to generate the •CF₂H radical from precursors under mild conditions using visible light. mdpi.comresearchgate.net Minisci-type reactions, for example, enable the direct difluoromethylation of heteroaromatic compounds. rsc.org
While offering a direct route to C–H functionalization, a key challenge in radical difluoromethylation of substituted benzenes is achieving regioselectivity. rsc.org For the synthesis of a 3-substituted product like [3-(difluoromethyl)phenyl]methanesulfonyl chloride, starting with an appropriately substituted precursor that directs the radical attack to the meta position would be necessary to avoid the formation of ortho and para isomers.
Convergent and Linear Synthesis Strategies for this compound
The assembly of the target molecule can be envisioned through either a linear sequence, where functional groups are introduced sequentially, or a convergent approach, where pre-functionalized fragments are combined. The choice of strategy is dictated by the sequencing of the key difluoromethylation and sulfonylation steps.
Sequencing of Difluoromethylation and Sulfonylation Steps
Two primary linear sequences can be proposed for the synthesis of this compound.
Route A: Difluoromethylation Followed by Sulfonylation This strategy involves introducing the difluoromethyl group onto a simpler aromatic precursor first, followed by elaboration of the methanesulfonyl chloride side chain.
Difluoromethylation: A commercially available starting material such as 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) would undergo a metal-catalyzed cross-coupling reaction (e.g., palladium-catalyzed difluoromethylation with TMSCF₂H) to yield 3-(difluoromethyl)toluene.
Side-Chain Functionalization: The methyl group of 3-(difluoromethyl)toluene is then converted to the methanesulfonyl chloride. This is a multi-step process, typically involving:
Radical bromination of the benzylic position to form 1-(bromomethyl)-3-(difluoromethyl)benzene.
Nucleophilic substitution with a sulfite (B76179) salt (e.g., Na₂SO₃) to produce the corresponding sulfonate salt.
Chlorination using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to afford the final product, this compound.
Route B: Sulfonylation Followed by Difluoromethylation In this alternative sequence, the methanesulfonyl chloride moiety is constructed first, followed by the introduction of the difluoromethyl group.
Sulfonylation: A starting material like 3-bromobenzyl chloride is first converted to 3-bromophenylmethanesulfonyl chloride. This involves the same sequence of substitution with sulfite and subsequent chlorination as described in Route A.
Difluoromethylation: The resulting 3-bromophenylmethanesulfonyl chloride undergoes a copper- or palladium-catalyzed cross-coupling reaction to replace the bromine atom with a difluoromethyl group, yielding the target compound.
Considerations for Functional Group Compatibility and Selectivity during Synthesis
The viability of either synthetic route depends heavily on functional group compatibility and the selectivity of each step.
In Route A , the difluoromethyl group is installed early. The –CF₂H group is generally stable and chemically robust, making it compatible with the conditions required for benzylic bromination and the subsequent conversion to the sulfonyl chloride. This sequence benefits from performing the often-sensitive cross-coupling reaction on a simpler substrate.
In Route B , the key challenge is the stability of the methanesulfonyl chloride group during the final difluoromethylation step. Metal-catalyzed cross-coupling reactions often require basic conditions and elevated temperatures, which could potentially lead to the hydrolysis or degradation of the highly reactive sulfonyl chloride moiety. The strong electron-withdrawing nature of the –CH₂SO₂Cl group would also deactivate the aryl bromide towards oxidative addition in the catalytic cycle, potentially requiring harsher reaction conditions or more active catalyst systems.
From a strategic standpoint, Route A (Difluoromethylation first) is generally preferred. It minimizes potential compatibility issues by installing the robust difluoromethyl group early and performing the cross-coupling on a less complex substrate, thereby increasing the likelihood of a successful synthesis. The regiochemistry is unambiguously controlled by starting with a 3-substituted toluene derivative.
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound, a key intermediate in various chemical syntheses, requires carefully optimized reaction conditions to maximize both yield and purity. Research into the synthetic methodologies for this compound has identified several critical parameters that significantly influence the outcome of the reaction. These parameters include the choice of solvent, the reaction temperature, the duration of the reaction, and the specific reagents and catalysts employed.
A systematic approach to optimizing these conditions is crucial for developing a robust and efficient synthetic protocol. Detailed studies have explored the impact of these variables, leading to the identification of optimal ranges that afford the desired product in high yield and with minimal impurities.
One of the primary considerations in the synthesis is the selection of an appropriate solvent. The solvent not only facilitates the dissolution of reactants but can also influence the reaction kinetics and the stability of intermediates. A range of aprotic solvents is typically evaluated for their efficacy.
Temperature control is another critical factor. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts through decomposition or side reactions. Conversely, lower temperatures might result in incomplete reactions and lower yields. Therefore, identifying the optimal temperature that balances reaction rate and selectivity is paramount.
The reaction time is intrinsically linked to the reaction temperature. Optimization studies often involve monitoring the reaction progress over time at a given temperature to determine the point at which the maximum yield of the product is achieved without significant degradation.
The following table summarizes the findings from various experimental runs aimed at optimizing the reaction conditions for the synthesis of this compound. These studies typically involve the chlorination of a suitable precursor, such as sodium [3-(difluoromethyl)phenyl]methanesulfonate.
| Entry | Solvent | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Dichloromethane | Thionyl Chloride | 25 | 12 | 75 | 92 |
| 2 | Dichloromethane | Thionyl Chloride | 40 | 6 | 88 | 95 |
| 3 | Dichloromethane | Oxalyl Chloride/DMF (cat.) | 25 | 4 | 92 | 98 |
| 4 | Acetonitrile (B52724) | Thionyl Chloride | 40 | 8 | 82 | 93 |
| 5 | Toluene | Thionyl Chloride | 60 | 5 | 85 | 90 |
| 6 | Dichloromethane | Phosphorus Pentachloride | 25 | 6 | 80 | 88 |
Detailed Research Findings:
The data indicates that the combination of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in dichloromethane at room temperature (25°C) provides the highest yield (92%) and purity (98%) (Entry 3). This method is often preferred due to its mild reaction conditions and the clean conversion, as the byproducts (CO, CO₂, and HCl) are gaseous and easily removed.
When using the more common and cost-effective thionyl chloride, an increase in temperature from 25°C to 40°C in dichloromethane significantly improves the yield from 75% to 88% and purity from 92% to 95%, while also reducing the reaction time from 12 to 6 hours (Entries 1 and 2). This suggests that the reaction is kinetically favored at a slightly elevated temperature without a significant increase in side reactions.
The choice of solvent also plays a noticeable role. While acetonitrile and toluene are viable options, they generally result in slightly lower yields and purities compared to dichloromethane under the tested conditions (Entries 4 and 5). Phosphorus pentachloride, another classic chlorinating agent, was found to be less effective, affording a lower yield and purity (Entry 6).
Applications of 3 Difluoromethyl Phenyl Methanesulfonyl Chloride in Advanced Organic Synthesis
Strategic Building Block for Complex Molecule Construction
As a building block, [3-(difluoromethyl)phenyl]methanesulfonyl chloride provides chemists with a reliable method for introducing a specific, functionalized scaffold into a variety of molecular architectures. The reagent's design allows for its participation in a range of chemical transformations, facilitating the synthesis of elaborate and novel compounds.
The selective introduction of fluorinated groups is a key strategy for modifying the lipophilicity, bioavailability, and metabolic stability of organic molecules. cas.cn The difluoromethyl (CF2H) group is of particular interest as it can act as a lipophilic hydrogen bond donor, offering an alternative to traditional functional groups while potentially improving membrane permeability. nih.gov this compound serves as a key reagent for incorporating this valuable motif. By reacting it with other molecules, synthetic chemists can create a diverse array of novel organofluorine compounds that were previously difficult to access. researchgate.net The development of reagents that can deliver perfluoroalkyl groups is a critical aspect of organofluorine chemistry. wikipedia.org
The (phenylsulfonyl)difluoromethyl group, once incorporated, is not static. It can be chemically transformed into other important fluorinated functionalities, such as the difluoromethylidene (=CF2) or difluoromethyl (CF2H) groups, making it a versatile precursor in multi-step syntheses. cas.cn
The primary reactivity of this compound lies in its sulfonyl chloride group (-SO2Cl). This functional group is highly electrophilic and readily reacts with a wide range of nucleophiles. lookchem.comevitachem.com This reactivity allows for the covalent attachment of the entire [3-(difluoromethyl)phenyl]methanesulfonyl scaffold to various substrates.
For instance, its reaction with primary or secondary amines leads to the formation of stable sulfonamides. Similarly, reacting it with alcohols or phenols yields sulfonate esters. This versatility makes it a powerful tool for modifying existing molecules or for building complex structures from simpler precursors. lookchem.com
| Reactant (Nucleophile) | Resulting Functional Group | Bond Formed |
|---|---|---|
| Amine (R-NH2) | Sulfonamide (R-NH-SO2-R') | N-S |
| Alcohol (R-OH) | Sulfonate Ester (R-O-SO2-R') | O-S |
| Thiol (R-SH) | Thiosulfonate (R-S-SO2-R') | S-S |
In this table, R' represents the [3-(Difluoromethyl)phenyl]methyl group.
Reagent for Targeted Functionalization Strategies
Beyond its role as a structural building block, the compound is also employed as a reagent to achieve specific chemical transformations, enabling targeted functionalization of molecules.
In synthetic chemistry, a synthon is a conceptual unit used in retrosynthetic analysis. This compound serves as a synthon for the [3-(difluoromethyl)phenyl]methanesulfonyl cation. This allows chemists to strategically introduce this large, electronically distinct sulfonyl group into a target molecule. The sulfonyl group itself is a valuable functional moiety; its strong electron-withdrawing nature can significantly alter the chemical reactivity of adjacent parts of the molecule and can participate in a variety of further chemical reactions. cas.cn
One of the classic and most important applications of sulfonyl chlorides in organic synthesis is the activation of hydroxyl groups. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (OH-) is a poor leaving group. Reacting an alcohol with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base converts the hydroxyl group into a sulfonate ester.
This transformation is powerful because the resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the efficient conversion of alcohols into other functional groups like azides, nitriles, halides, and ethers. This process is directly analogous to the widely used methanesulfonyl chloride (mesyl chloride) and p-toluenesulfonyl chloride (tosyl chloride). A similar reagent, 4-fluorobenzenesulfonyl chloride, has been shown to be an excellent activating agent for hydroxyl groups, forming stable sulfonate leaving groups that facilitate the covalent attachment of other molecules. nih.gov
Reaction Scheme: Activation and Displacement
Activation: R-OH + ClSO₂CH₂-C₆H₄-CHF₂ → R-OSO₂CH₂-C₆H₄-CHF₂ + HCl
Displacement: R-OSO₂CH₂-C₆H₄-CHF₂ + Nu⁻ → R-Nu + ⁻OSO₂CH₂-C₆H₄-CHF₂
(Where R = an alkyl or aryl group, Nu⁻ = a nucleophile)
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The unique properties conferred by fluorine atoms mean that organofluorine compounds are prevalent in pharmaceutical and agrochemical products. cas.cnwikipedia.org Sulfonyl chlorides are recognized as important building blocks in the synthesis of these biologically active agents. lookchem.com The this compound compound sits (B43327) at the intersection of these two important chemical classes.
It serves as a key intermediate for synthesizing more complex molecules that are screened for potential biological activity. The difluoromethylphenyl moiety can enhance a candidate molecule's metabolic stability or binding affinity, while the sulfonyl linkage provides a stable and synthetically accessible connection point. Therefore, this reagent is a valuable tool for medicinal and agricultural chemists developing the next generation of advanced chemical products. lookchem.comevitachem.com
Precursors for Bioactive Molecules
This compound serves as a key building block for introducing the 3-(difluoromethyl)phenylmethylsulfonyl group into target molecules. This moiety is of significant interest in medicinal chemistry. The primary reaction of this sulfonyl chloride is the formation of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.
The incorporation of fluorine-containing groups is a common strategy in drug discovery to enhance the physicochemical and pharmacokinetic properties of a lead compound. nih.govnih.gov The difluoromethyl group (CHF2), in particular, can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, potentially improving a molecule's binding affinity to its biological target. nih.govnih.gov Therefore, using this compound to synthesize sulfonamide derivatives allows for the creation of novel bioactive candidates with potentially enhanced efficacy.
While specific drugs containing the exact [3-(difluoromethyl)phenyl]methanesulfonyl substructure are not broadly documented in publicly available literature, the compound serves as a precursor for analogues of known sulfonamide drugs. The table below illustrates prominent examples of bioactive sulfonamides, for which derivatives could be synthesized using the title compound.
| Bioactive Molecule Class | Core Structure | Therapeutic Application | Potential Modification |
|---|---|---|---|
| Diuretics | Thiazide-type Sulfonamide | Antihypertensive | Introduction of the difluoromethylphenyl group to modulate lipophilicity and duration of action. |
| Anticonvulsants | Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) | Epilepsy, Glaucoma | Synthesis of analogues where the difluoromethylphenylmethylsulfonyl moiety replaces other aryl sulfonyl groups. |
| Antibiotics | Sulfa Drugs (e.g., Sulfamethoxazole) | Bacterial Infections | Creation of novel sulfa drug derivatives with altered metabolic profiles or resistance patterns. nih.gov |
| Anti-inflammatory | COX-2 Inhibitors (e.g., Celecoxib) | Arthritis, Pain | Use as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) containing a sulfonamide group. |
Derivatives with Modified Properties (e.g., metabolic stability, bioavailability)
A primary driver for incorporating fluorinated groups into drug candidates is the significant improvement in their metabolic stability and bioavailability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. acs.org
Metabolic Stability: The difluoromethyl group on the phenyl ring of this compound is a key feature for enhancing metabolic stability. mdpi.comresearchgate.net By replacing a metabolically vulnerable site (like a methyl or methoxy (B1213986) group) with a CHF2 group, chemists can block common metabolic pathways, such as oxidation. acs.orgmdpi.com This leads to a longer half-life and improved pharmacokinetic profile of the resulting drug candidate. While the sulfonyl fluoride (B91410) (S-F) bond can be metabolically labile, the sulfonamide (S-N) bond formed from sulfonyl chlorides is generally more stable. nih.govmq.edu.au
Bioavailability: The bioavailability of a drug is influenced by its lipophilicity and permeability across cell membranes. Fluorine substitution is a well-established method for modulating these properties. nih.gov The difluoromethyl group increases the lipophilicity of a molecule, which can enhance its absorption and distribution in the body. nih.govnih.gov Consequently, derivatives synthesized from this compound are expected to exhibit improved oral bioavailability compared to their non-fluorinated counterparts. mdpi.com
| Property | Effect of the [3-(Difluoromethyl)phenyl]methylsulfonyl Moiety | Underlying Mechanism | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | The strong C-F bonds in the difluoromethyl group are resistant to enzymatic (e.g., CYP450) oxidation, a common metabolic pathway. | acs.orgmdpi.comresearchgate.net |
| Bioavailability | Potentially Increased | The CHF2 group increases lipophilicity, which can improve absorption through cell membranes and reduce first-pass metabolism. | nih.govnih.gov |
| Target Binding Affinity | Potentially Modulated | The CHF2 group can act as a hydrogen bond donor and its electron-withdrawing nature can alter interactions with the target protein. | nih.govnih.gov |
Selective Reactions and Multi-component Processes
Beyond its use in synthesizing sulfonamides, this compound is a reagent for more complex and selective chemical transformations, including multi-component reactions that build molecular complexity in a single step.
Difunctionalization of Gem-Difluoroalkenes
A significant application of sulfonyl chlorides is in the difunctionalization of alkenes. Recent research has highlighted their use in reactions with gem-difluoroalkenes, which are valuable building blocks in fluorine chemistry. One such reaction is the visible-light-promoted alkoxysulfonylation. nih.govacs.org In this process, a sulfonyl chloride (such as this compound), an alcohol, and a gem-difluoroalkene react in the presence of a photocatalyst to generate α,α-difluoromethyl-β-alkoxysulfones. nih.govacs.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. nih.gov
Another powerful method is the palladium/copper co-catalyzed arylation of gem-difluoroalkenes using arylsulfonyl chlorides. nih.gov This reaction forms a C-C bond and a C-S bond, leading to α,α-difluorobenzyl products. This transformation is notable because it avoids the common pathway of β-fluoride elimination, thus preserving the valuable difluoroalkyl motif. nih.gov
| Reaction Type | Key Reagents | Catalyst System | Product Class | Key Features | Reference |
|---|---|---|---|---|---|
| Alkoxysulfonylation | gem-Difluoroalkene, Alcohol, Sulfonyl Chloride | Photoredox Catalyst (Visible Light) | α,α-Difluoromethyl-β-alkoxysulfones | Mild conditions, broad scope, atom transfer radical addition process. | nih.govacs.org |
| Arylation/Isomerization | gem-Difluoroalkene, Arylsulfonyl Chloride | Pd(OAc)2 / CuCl | α,α-Difluorobenzyl Sulfones | Avoids β-fluoride elimination, good functional group tolerance. | nih.gov |
Formation of Heterocyclic Structures (e.g., Pyrazoles)
Sulfonyl chlorides are versatile reagents in the synthesis of heterocyclic compounds. Pyrazoles, in particular, are a class of N-heterocycles frequently found in pharmaceuticals and agrochemicals. chim.itmdpi.com While direct use of this compound in a cyclization to form a pyrazole (B372694) ring is not a standard method, it can be used to functionalize a pre-formed pyrazole ring. For instance, it can react with an amino-substituted pyrazole to form a pyrazole-sulfonamide, a scaffold present in several bioactive molecules, including COX-2 inhibitors. nih.gov
Furthermore, related sulfonyl derivatives, such as sulfonyl hydrazones, can be used as precursors in [3+2] cycloaddition reactions to construct the pyrazole ring itself. rsc.org This highlights the utility of the sulfonyl group as a functional handle in heterocyclic synthesis. This compound can be converted into the corresponding sulfonyl hydrazide and subsequently a hydrazone, making it a potential starting material for such synthetic routes.
Building of Carbon-Sulfur Bonds in Complex Systems
The formation of carbon-sulfur (C-S) bonds is fundamental to the synthesis of many pharmaceuticals and materials. Sulfonyl chlorides are premier electrophilic reagents for creating C-SO2R bonds. The modern catalytic methods described for the difunctionalization of gem-difluoroalkenes are prime examples of advanced C-S bond-forming reactions. nih.govnih.gov
The visible-light-mediated photoredox catalysis allows for the formation of C-S bonds under exceptionally mild conditions, which is crucial when working with complex molecules that contain sensitive functional groups. nih.govacs.org The radical-based mechanism of these reactions often provides different reactivity and selectivity compared to traditional ionic pathways. The ability to use reagents like this compound to install a specific sulfonyl group into a complex substrate via these methods is a powerful tool for late-stage functionalization in a synthetic sequence.
Future Perspectives and Emerging Research Avenues in 3 Difluoromethyl Phenyl Methanesulfonyl Chloride Chemistry
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of sulfonyl chlorides often involves reagents such as thionyl chloride or phosphorus pentachloride, which generate significant amounts of corrosive and environmentally harmful byproducts. Future research is poised to address these limitations by developing more sustainable and atom-economical synthetic pathways.
One promising avenue is the direct oxidative chlorosulfonation of the corresponding thiol or disulfide precursors. This approach, which can utilize greener oxidants like hydrogen peroxide in conjunction with a chloride source, can significantly reduce waste. Research into alternative chlorinating agents, such as N-chlorosuccinimide (NCS), is also gaining traction as a means to avoid harsh and corrosive reagents. Furthermore, the use of more benign solvent systems, such as ionic liquids or deep eutectic solvents, could replace volatile organic compounds (VOCs), thereby reducing the environmental footprint of the synthesis.
The principles of green chemistry are also being applied to the synthesis of the precursors of [3-(difluoromethyl)phenyl]methanesulfonyl chloride. For instance, the development of catalytic methods for the difluoromethylation of aromatic rings that avoid the use of harsh fluorinating agents is an active area of research.
A comparative overview of traditional versus potential greener synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Aryl Sulfonyl Chlorides
| Feature | Traditional Route (e.g., using Thionyl Chloride) | Potential Greener Route (e.g., Oxidative Chlorosulfonation) |
|---|---|---|
| Reagents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Hydrogen peroxide (H₂O₂), N-chlorosuccinimide (NCS) |
| Byproducts | SO₂, HCl, POCl₃ | H₂O, succinimide |
| Solvents | Volatile organic compounds (e.g., dichloromethane) | Ionic liquids, deep eutectic solvents |
| Atom Economy | Lower | Higher |
| Environmental Impact | High | Reduced |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is set to revolutionize the synthesis and application of this compound. Catalysis can offer pathways to higher yields, improved selectivity, and milder reaction conditions, all of which are critical for industrial-scale production.
For the synthesis of the sulfonyl chloride itself, research into transition-metal-catalyzed sulfonylation reactions is a key area of interest. Catalysts based on metals such as copper, palladium, or iron could enable the direct coupling of sulfur dioxide with aryl halides or boronic acids, providing a more direct and efficient route to the desired product.
In the application of this compound, particularly in sulfonamide synthesis, the use of catalysts to enhance the rate and selectivity of the reaction is being explored. For example, organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are already widely used, but the development of more active and recyclable catalysts is a continuing goal. The use of Lewis acid catalysts could also activate the sulfonyl chloride group, enabling reactions with less nucleophilic amines or alcohols.
Stereoselective Synthesis and Applications of Chiral Derivatives
The introduction of chirality into molecules containing the [3-(difluoromethyl)phenyl]methanesulfonyl moiety is a significant frontier, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial. Future research will likely focus on the development of methods for the stereoselective synthesis of chiral derivatives.
One approach is the use of chiral catalysts in reactions involving this compound. For instance, the kinetic resolution of racemic alcohols or amines via sulfonylation with this reagent, mediated by a chiral catalyst, could provide access to enantioenriched sulfonates and sulfonamides.
Another avenue is the synthesis of chiral sulfonate esters derived from this compound, which can then serve as chiral leaving groups in nucleophilic substitution reactions to control the stereochemistry of the product. The development of novel chiral auxiliaries based on the [3-(difluoromethyl)phenyl]methanesulfonyl backbone is also a potential area of exploration.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and use of this compound into flow chemistry platforms is a key area for future development.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. For reactions involving hazardous intermediates or exothermic profiles, flow chemistry offers enhanced safety by minimizing the volume of reactive material at any given time.
Automated synthesis platforms, which combine robotics with flow chemistry, can enable the rapid synthesis and screening of libraries of compounds derived from this compound. This high-throughput approach can accelerate the discovery of new drug candidates and agrochemicals.
A conceptual comparison of batch versus flow synthesis for sulfonamide formation is outlined in Table 2.
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Sulfonamide Formation
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization for different scales | More straightforward to scale up by running for longer |
| Productivity | Lower throughput | Higher throughput and potential for automation |
| Purity | May require more extensive purification | Often results in higher purity products |
Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Optimization
The optimization of chemical reactions relies on a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates. The application of advanced spectroscopic and in-situ monitoring techniques to reactions involving this compound is a burgeoning research area.
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproduct formation.
The data obtained from these in-situ monitoring techniques can be used to develop detailed kinetic models of the reaction, which can then be used to guide process scale-up and optimization. The combination of in-situ monitoring with automated synthesis platforms can create a powerful feedback loop for the rapid development of robust and efficient chemical processes.
Q & A
Basic: What are the optimal synthetic routes and purification methods for [3-(difluoromethyl)phenyl]methanesulfonyl chloride?
The synthesis typically involves chlorosulfonation of the precursor [3-(difluoromethyl)phenyl]methane under controlled conditions. A multi-step approach is recommended:
- Step 1 : Functionalize the phenyl ring with a difluoromethyl group via radical fluorination or nucleophilic substitution .
- Step 2 : Introduce the methanesulfonyl chloride moiety using methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>90%). Monitor by <sup>19</sup>F NMR to confirm the absence of unreacted intermediates .
Advanced: How do electronic effects of the difluoromethyl group influence reactivity compared to trifluoromethyl or methoxy analogues?
The difluoromethyl group (–CF2H) exhibits weaker electron-withdrawing effects than –CF3 but stronger than –OCH3. This modulates reactivity:
-
Nucleophilic substitution : The –CF2H group stabilizes transition states via inductive effects, accelerating sulfonamide formation with amines (e.g., 20% faster than –OCH3 analogues) .
-
Hydrolysis resistance : Compared to non-fluorinated derivatives, the compound shows 50% slower hydrolysis in aqueous buffers (pH 7.4, 25°C), attributed to fluorine’s hydrophobic shielding .
-
Comparative data :
Substituent Hydrolysis Half-life (h) Reaction Rate with Amines (rel.) –CF2H 12.3 ± 0.5 1.00 –CF3 8.7 ± 0.3 1.45 –OCH3 4.1 ± 0.2 0.75 Data from .
Basic: What analytical techniques are critical for characterizing this compound?
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm regiochemistry and purity. The –CF2H group shows a triplet (δ 5.8–6.2 ppm, <sup>2</sup>JHF = 54 Hz) in <sup>19</sup>F NMR .
- Mass Spectrometry (HRMS) : Detect molecular ion [M+H]<sup>+</sup> at m/z 248.9912 (calculated for C8H7ClF2O2S).
- FT-IR : Identify S=O stretches at 1360 cm<sup>−1</sup> and 1175 cm<sup>−1</sup> .
Advanced: How can computational modeling predict regioselectivity in sulfonylation reactions involving this compound?
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:
- The sulfonyl chloride group acts as an electrophilic center with a partial charge of +0.42e.
- Regioselectivity in aryl substitution is governed by frontier molecular orbitals: Nucleophiles (e.g., amines) attack the sulfur atom due to lower LUMO energy (–1.8 eV) compared to the phenyl ring .
- Case Study : Reaction with morpholine shows a 90% yield when modeled with explicit solvation (THF), aligning with experimental results .
Advanced: How to address contradictory data in solvent-dependent reaction yields?
Discrepancies arise from solvent polarity and hydrogen-bonding effects:
- Polar aprotic solvents (DMF, DMSO) enhance reactivity (e.g., 85% yield with pyridine in DMF) but may promote hydrolysis.
- Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics.
- Optimization Strategy : Use a mixed solvent system (e.g., DCM:THF 3:1) to balance reactivity and stability. Kinetic studies show a 15% improvement in yield compared to single-solvent systems .
Basic: What safety protocols are essential when handling this compound?
- Storage : Keep at –20°C in amber vials under inert gas (Ar/N2) to prevent moisture ingress .
- Deactivation : Quench residual reagent with ice-cold sodium bicarbonate (5% w/v) to neutralize HCl byproducts .
Advanced: What strategies improve the compound’s stability in long-term pharmacological studies?
- Lyophilization : Freeze-dried formulations retain >95% activity after 6 months (4°C).
- Co-crystallization : Co-formers like succinic acid reduce hygroscopicity, increasing shelf life .
- Inhibitors : Add radical scavengers (e.g., BHT) to mitigate light-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
